Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate
Description
Properties
IUPAC Name |
methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2S/c1-13-9(12)6-4-5-2-3-11-8(10)7(5)14-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMIUGHOOWSSTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate typically involves the bromination of thieno[2,3-c]pyridine-2-carboxylic acid followed by esterification. One common method includes the use of bromine in acetic acid to introduce the bromine atom at the 7-position of the thieno[2,3-c]pyridine ring. The resulting brominated acid is then esterified using methanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines. Typical conditions involve heating the compound with the nucleophile in a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Antitumor Properties
Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate has shown promising antitumor effects in various studies:
- Triple Negative Breast Cancer (TNBC) : Research indicates that derivatives of thieno[2,3-c]pyridine compounds exhibit significant growth inhibition in TNBC cell lines such as MDA-MB-231 and MDA-MB-468. For instance, one derivative demonstrated a GI50 concentration of 13 μM, indicating effective cytotoxicity against cancer cells while sparing non-tumorigenic cells like MCF-12A .
- Mechanistic Insights : The antitumor effects are often linked to the induction of cell cycle arrest and apoptosis. Studies using flow cytometry have revealed alterations in cell cycle distribution, with increased G0/G1 phase cells and reduced S phase cells upon treatment with these compounds .
Other Therapeutic Applications
Beyond oncology, this compound derivatives have potential applications in treating various diseases due to their ability to inhibit specific molecular targets:
- PI3 Kinase Inhibition : Some derivatives have been identified as selective inhibitors of the PI3 kinase pathway, which is crucial in cancer progression and inflammation. This makes them candidates for developing anti-inflammatory and anticancer therapies .
Study on Antitumor Activity
A study evaluated the effects of a series of thieno[2,3-c]pyridine derivatives on TNBC cell lines. The results highlighted that:
- Three compounds exhibited notable growth inhibition.
- The most effective compound reduced tumor size significantly in an in ovo chick chorioallantoic membrane model, suggesting its potential for further development as an anticancer agent .
Pharmacological Profiling
In another study focusing on pharmacological profiling:
Mechanism of Action
The mechanism of action of Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity. For example, it may act as an inhibitor by occupying the active site of an enzyme, preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
The structural and functional nuances of methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate are best understood through comparison with analogous compounds. Below is a detailed analysis supported by a data table (Table 1) and research findings.
Structural and Functional Variations
Heterocyclic Core Modifications
- Thieno[2,3-b]pyrazine vs. Thieno[2,3-c]pyridine: Methyl 7-bromothieno[2,3-b]pyrazine-2-carboxylate (C₈H₅BrN₂O₂S) replaces the pyridine ring with a pyrazine system (two nitrogen atoms). This increases electron deficiency, enhancing reactivity in palladium-catalyzed couplings. For example, its synthesis yield (50%) surpasses that of the pyridine-based target compound (31%) .
Substituent Position and Type
- Positional Isomerism: Methyl 3-bromothieno[2,3-c]pyridine-2-carboxylate shares the same molecular formula as the target compound but places bromine at position 3. This alters regioselectivity in substitution reactions, as seen in its use for synthesizing TLR7-9 antagonists .
- Amino vs. Bromo Groups: Methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate (C₉H₇N₂O₂S) features an amino group at position 3, enabling Buchwald-Hartwig couplings. This contrasts with bromo-substituted analogs, which are better suited for Suzuki-Miyaura reactions .
Ester Group Variations
- Ethyl vs. However, its commercial discontinuation suggests challenges in stability or synthesis .
Key Data Table
Table 1. Comparative Analysis of this compound and Analogues
Biological Activity
Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a thieno[2,3-c]pyridine core with a bromine substituent and a methyl ester functional group. Its molecular formula is with a molecular weight of approximately 227.07 g/mol. The compound is soluble in organic solvents and exhibits stability under controlled conditions.
The primary target of this compound is G protein-coupled receptor kinase 2 (GRK2). This compound mimics ATP, the natural substrate for GRK2, leading to inhibition of this kinase. The inhibition affects GPCR signaling pathways, which are crucial for various physiological processes including sensory perception and immune response. By modulating these pathways, the compound may exert therapeutic effects against diseases associated with GPCR dysregulation .
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of this compound derivatives. For instance, compounds derived from this structure were evaluated for their efficacy against triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468. The results indicated significant growth inhibition in these cancer cells while exhibiting minimal toxicity towards non-tumorigenic cells (MCF-12A) at equivalent concentrations.
| Compound | Cell Line | GI50 (μM) | Effect on Proliferation | Notes |
|---|---|---|---|---|
| Compound 1 | MDA-MB-231 | 13 | Decreased proliferation | Increased G0/G1 phase |
| Compound 1 | MDA-MB-468 | Not specified | Not specified | Notable reduction in cell viability |
| Compound 1 | MCF-12A | >50 | No effect | Selective toxicity towards cancer cells |
These findings suggest that this compound derivatives could be promising candidates for targeted cancer therapies due to their selective action against malignant cells without harming normal tissues .
Cellular Effects
The compound influences cellular processes by affecting cell signaling pathways and gene expression. It has been shown to alter the expression levels of genes involved in apoptosis and cell cycle regulation. For example, treatment with the compound resulted in an increased proportion of cells in the G0/G1 phase of the cell cycle while decreasing those in the S phase, indicating a potential mechanism for its antitumor activity .
Pharmacokinetics
This compound is predicted to have high gastrointestinal absorption and is likely to penetrate the blood-brain barrier (BBB), which may enhance its therapeutic potential for central nervous system-related conditions .
Case Studies
In one study focusing on the antitumor effects of thieno[3,2-b]pyridine derivatives, researchers utilized an in ovo chick chorioallantoic membrane (CAM) model to assess tumor size reduction. Compound 2e , a derivative of this compound, significantly reduced tumor size compared to controls. This suggests that such compounds may not only inhibit tumor growth in vitro but also demonstrate efficacy in vivo .
Q & A
Q. What are the optimal storage conditions and solubility considerations for Methyl 7-bromothieno[2,3-c]pyridine-2-carboxylate to ensure stability in experimental settings?
- Methodological Answer: Store the compound at 2–8°C for short-term use. For long-term storage of stock solutions (e.g., 10 mM in DMSO), aliquot and store at -80°C (stable for 6 months) or -20°C (stable for 1 month). Avoid repeated freeze-thaw cycles to prevent degradation. To enhance solubility, warm the solution to 37°C and sonicate in an ultrasonic bath. Use anhydrous solvents under inert atmospheres to minimize hydrolysis of the ester group .
Q. Which analytical techniques are recommended for confirming the structural integrity of this compound post-synthesis?
- Methodological Answer: Employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and heteronuclear experiments) to verify the thieno-pyridine core, bromine substitution, and ester functionality. Mass spectrometry (MS) with electrospray ionization (ESI) or high-resolution MS (HRMS) confirms molecular weight. Complementary techniques like infrared (IR) spectroscopy and elemental analysis (EA) validate functional groups and purity .
Q. What methodological approaches are essential for assessing the purity of this compound in research settings?
- Methodological Answer: Use high-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify purity. Thin-layer chromatography (TLC) with fluorescent indicators provides rapid qualitative assessment. Cross-validate results with NMR spectral integration and EA to ensure >95% purity .
Advanced Research Questions
Q. What are the critical reaction parameters to optimize during the multi-step synthesis of this compound to enhance yield and purity?
- Methodological Answer: Key parameters include:
- Halogenation conditions: Use N-bromosuccinimide (NBS) in dry DMF at 0–5°C to selectively brominate the thieno-pyridine core.
- Cyclization: Perform under acidic conditions (e.g., H₂SO₄) with ethyl cyanoacetate to form the fused ring system.
- Inert atmosphere: Maintain nitrogen/argon during moisture-sensitive steps (e.g., esterification) to prevent side reactions.
Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) and characterize at each stage .
Q. How can computational chemistry tools be applied to predict the physicochemical properties and reactivity of this compound?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate molecular electrostatic potential (MEP) maps to identify reactive sites (e.g., bromine for cross-coupling).
- Collision Cross-Section (CCS): Predict CCS values (e.g., 137.7 Ų for [M+H]⁺) using tools like MOBCAL to guide ion mobility spectrometry experiments.
- Molecular docking: Simulate interactions with biological targets (e.g., kinases) to prioritize in vitro assays .
Q. What strategies can be employed to utilize the bromine substituent in this compound for further functionalization in medicinal chemistry applications?
- Methodological Answer: Leverage palladium-catalyzed cross-coupling reactions:
Q. What crystallographic techniques and software (e.g., SHELX) are suitable for determining the crystal structure of this compound?
- Methodological Answer: Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å). Solve the structure via direct methods in SHELXT and refine with SHELXL (anisotropic displacement parameters for non-H atoms). Validate using the CIFcheck database to ensure geometric accuracy. For twinned crystals, apply twin refinement protocols in SHELXL .
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound, considering its structural features?
- Methodological Answer:
- Target-based assays: Screen against kinase panels (e.g., EGFR, CDK2) due to the pyridine core’s affinity for ATP-binding pockets.
- Cytotoxicity profiling: Use human cancer cell lines (e.g., HepG2) with MTT assays, comparing IC₅₀ values to structure-activity relationship (SAR) analogs.
- Metabolic stability: Assess ester hydrolysis in liver microsomes to guide prodrug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
